![molecular formula C15H13ClN2 B12434166 [(10-Chloroanthracen-9-yl)methyl]hydrazine CAS No. 887593-09-1](/img/structure/B12434166.png)
[(10-Chloroanthracen-9-yl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(10-Chloroanthracen-9-yl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a 10-chloroanthracen-9-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(10-Chloroanthracen-9-yl)methyl]hydrazine typically involves the reaction of 10-chloroanthracene-9-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(10-Chloroanthracen-9-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The chlorine atom in the anthracene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include anthracene-9,10-dione derivatives.
Reduction: Products may include various amine derivatives.
Substitution: Products may include substituted anthracene derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
[(10-Chloroanthracen-9-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of hydrazine derivatives with biomolecules.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of [(10-Chloroanthracen-9-yl)methyl]hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the modification of nucleic acids, depending on the specific application.
類似化合物との比較
[(10-Chloroanthracen-9-yl)methyl]hydrazine can be compared with other similar compounds, such as:
10-Bromoanthracen-9-ylmethylhydrazine: Similar structure but with a bromine atom instead of chlorine.
10-Fluoroanthracen-9-ylmethylhydrazine: Similar structure but with a fluorine atom instead of chlorine.
10-Methylanthracen-9-ylmethylhydrazine: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the chlorine atom, which can influence its chemical behavior and applications.
特性
CAS番号 |
887593-09-1 |
|---|---|
分子式 |
C15H13ClN2 |
分子量 |
256.73 g/mol |
IUPAC名 |
(10-chloroanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C15H13ClN2/c16-15-12-7-3-1-5-10(12)14(9-18-17)11-6-2-4-8-13(11)15/h1-8,18H,9,17H2 |
InChIキー |
AZRUCDZLMVIIGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
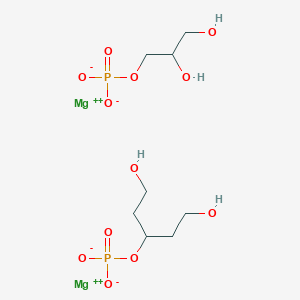
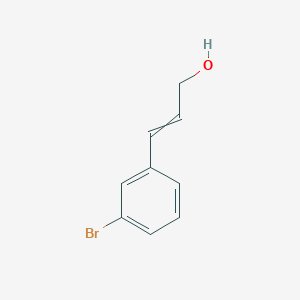
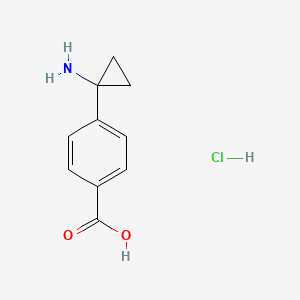
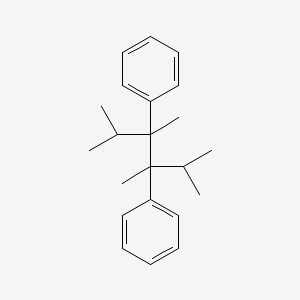
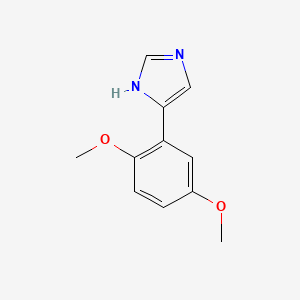

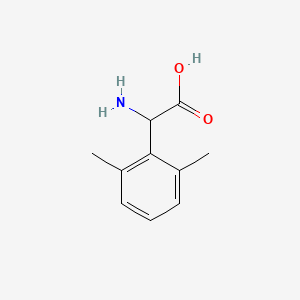
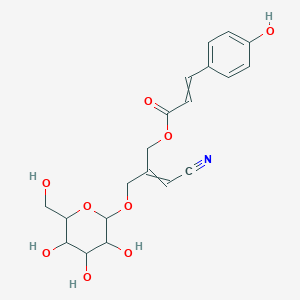
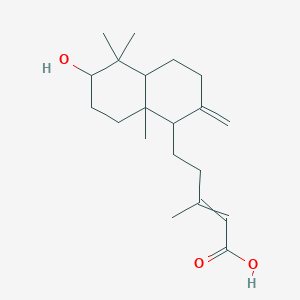
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
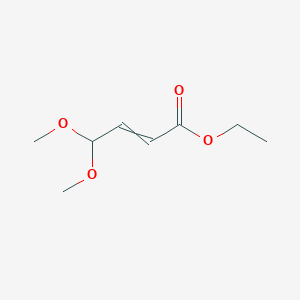
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
